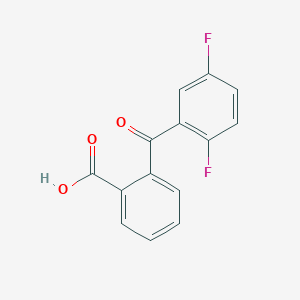

2-(2,5-二氟苯甲酰)苯甲酸

描述

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multistep chemical reactions, incorporating functional groups that significantly influence the molecule's reactivity and physical properties. Although specific studies on 2-(2,5-difluorobenzoyl)benzoic acid synthesis are scarce, the general approach to synthesizing similar compounds involves halogenation, carboxylation, and functionalization of benzene derivatives. For instance, Yu et al. (2015) described the synthesis of a tetrahalogenated benzoic acid derivative, showcasing the typical steps involved in introducing complex functional groups to the benzoic acid backbone (Yu et al., 2015).

Molecular Structure Analysis

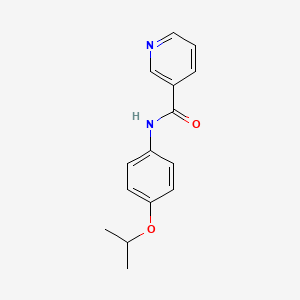

The molecular structure of benzoic acid derivatives is pivotal in determining their chemical behavior and interaction with other molecules. Aarset et al. (2006) utilized gas-phase electron diffraction and theoretical calculations to detail the structure of benzoic acid and its hydroxylated derivative, revealing insights into bond lengths, angles, and conformer stability which are relevant for understanding derivatives like 2-(2,5-difluorobenzoyl)benzoic acid (Aarset, Page, & Rice, 2006).

Chemical Reactions and Properties

The chemical reactivity of benzoic acid derivatives is influenced by the presence of functional groups and the overall molecular architecture. Investigations into similar compounds, such as the work by Reiner (1971) on the metabolism of benzoic acid by bacteria, provide insights into potential biochemical transformations and reactivity patterns relevant to 2-(2,5-difluorobenzoyl)benzoic acid (Reiner, 1971).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are essential for the practical application of chemical compounds. While specific data on 2-(2,5-difluorobenzoyl)benzoic acid might be limited, studies on related benzoic acid derivatives offer valuable insights. For instance, Pramanik et al. (2019) provided detailed crystallographic analysis and molecular electrostatic potential calculations for various substituted benzoic acid derivatives, which can be extrapolated to understand the physical characteristics of 2-(2,5-difluorobenzoyl)benzoic acid (Pramanik, Dey, & Mukherjee, 2019).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, such as acidity, reactivity towards various reagents, and potential for forming derivatives, are critical for their application in chemical synthesis and industry. Studies like those by Kudyakova et al. (2009), which explore the complexing ability of benzoic acid derivatives with metals, highlight the versatility and reactivity of these compounds, providing a framework for understanding the chemical behavior of 2-(2,5-difluorobenzoyl)benzoic acid (Kudyakova et al., 2009).

科学研究应用

质谱增强

2-(2,5-二氟苯甲酰)苯甲酸和相关的苯甲酸衍生物已被用于提高基质辅助激光解吸/电离质谱 (MALDI-MS) 的性能。这些化合物在用作 2,5-二羟基苯甲酸 (2,5 DHB) 的添加剂时,可以提高分析物的离子产率和信噪比,特别是在高质谱范围内。这种改进有利于分析蛋白质和寡糖 (Karas 等人,1993)。

结构分析和分子光谱

苯甲酸衍生物的分子结构已使用气相电子衍射和理论计算确定。这些研究提供了对 2-(2,5-二氟苯甲酰)苯甲酸等化合物的构象和内部氢键的见解,有助于理解它们的化学行为 (Aarset 等人,2006)。

代谢和毒理学研究

对大鼠中取代苯甲酸的代谢的研究,包括 2-(2,5-二氟苯甲酰)苯甲酸等化合物,为毒理学评估和了解这些化合物的代谢命运提供了有价值的数据。该信息对于评估这些物质的安全性及环境影响至关重要 (Ghauri 等人,1992)。

液晶研究

苯甲酸衍生物是液晶研究中的关键成分。例如,涉及苯甲酸衍生物的液晶复合物中多层结构的固定及其随后的聚合对材料科学和纳米技术具有影响 (Kishikawa 等人,2008)。

环境示踪剂研究

一些苯甲酸衍生物,包括氟苯甲酸酯,已被评估其作为土壤和地下水中非反应性示踪剂的适用性。它们在不同环境条件下的行为对于理解多孔介质中的水运动至关重要 (Jaynes,1994)。

属性

IUPAC Name |

2-(2,5-difluorobenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHIUPRMCMNDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-dimethyl-3-[2-(6-methylpyridin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5659544.png)

![2-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5659545.png)

![cis-4-{4-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-1H-1,2,3-triazol-1-yl}cyclohexanamine hydrochloride](/img/structure/B5659548.png)

![N-[3-(1H-imidazol-1-yl)butyl]-6-isopropylpyrimidin-4-amine](/img/structure/B5659564.png)

![5-(dimethylamino)-2-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5659565.png)

![2-ethyl-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5659570.png)

![1-[(3-ethylisoxazol-5-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5659600.png)

![2-cyclopropyl-8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5659606.png)

![7-isopropyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5659612.png)

![5-methyl-N-(2-methylphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5659643.png)